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A Comprehensive Guide to the Performance of Aluminum Silicide vs. Titanium Silicide in
Electrical Contacts

For researchers and professionals in semiconductor technology, the choice of contact material
is critical to device performance and reliability. Aluminum silicide (Al-Si) and titanium silicide
(TiSi2) are two prominent materials used to form ohmic contacts in integrated circuits. This
guide provides an in-depth comparison of their performance, supported by experimental data,
to aid in the selection of the appropriate material for specific applications.

Performance Comparison at a Glance

A summary of the key performance metrics for aluminum silicide and titanium silicide is
presented below. It is important to note that these values can vary depending on the specific
fabrication processes and substrate conditions.
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Performance Metric Aluminum Silicide (Al-Si) Titanium Silicide (TiSi2)
Specific Contact Resistivit 10-7 - 10~4[1] (on polysilicon);
P Y L1 (on poly , ) 2.1x107°-7x1077[3]
(Q-cm?) ~5.4 x 10~9[2] (on p-type Si)
) ) 1.2 - 2.4 (C54 phase, 100 nm
Sheet Resistance (Q/sq) ~0.25 (for a 100 nm film)[4] )
film)[5]
Thermal Stability (°C) Up to ~450[1][2] Up to ~900[5][6]
) Prone to increase with Can range from < 10-° to >

Junction Leakage Current _

temperature due to Al 10-7 depending on
(Alcm?) o :

spiking[7][8] processing[9]

In-Depth Analysis of Performance Metrics
Specific Contact Resistivity

Titanium silicide, particularly when formed by chemical vapor deposition (CVD), can achieve
significantly lower specific contact resistivity, with values reported as low as 2.1 x 10=° Q-cm2.
[3] This is a key advantage for advanced CMOS technologies where contact resistance is a
major contributor to overall device resistance. Aluminume-silicon contacts typically exhibit higher
contact resistivity, in the range of 10~ to 10-7 Q-cm2 after annealing.[1][2] The lower contact
resistance of TiSiz is attributed to its favorable interface properties with silicon.

Sheet Resistance

Titanium silicide exists in two main phases: the metastable, higher-resistivity C49 phase (60-70
pHQ-cm) and the stable, lower-resistivity C54 phase (12-24 uQ-cm).[5][10] The formation of the
C54 phase is crucial for achieving low sheet resistance in contacts and interconnects. In
contrast, aluminum with 1% silicon has a bulk resistivity of approximately 2.53 pQ-cm, which
can translate to a lower sheet resistance for a given thickness.[4] However, the overall contact
resistance, which is often more critical, is where TiSiz excels.

Thermal Stability

Titanium silicide demonstrates superior thermal stability, remaining stable at temperatures up to
900°C.[5][6] This allows for greater flexibility in subsequent high-temperature processing steps.
Above this temperature, agglomeration of the silicide film can occur, leading to increased sheet
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resistance.[5] Aluminum-silicon contacts have a much lower thermal budget, with annealing
typically performed around 400-450°C.[1][2] Higher temperatures can cause "“junction spiking,"
where aluminum diffuses into the silicon substrate, leading to junction shorting and device
failure.

Junction Leakage Current

A significant drawback of aluminum-based contacts is the potential for increased junction
leakage current, primarily due to the diffusion of aluminum into the silicon (spiking).[7][8] This
problem is exacerbated in shallow junctions. While the addition of silicon to the aluminum can
mitigate this issue, it does not eliminate it entirely.

Junction leakage in TiSiz contacts is highly dependent on the fabrication process. While low
leakage currents (below 10~° A/cm?2) are achievable, improper processing can lead to the
diffusion of titanium into the junction depletion region, causing an increase in leakage to levels
above 10~7 A/cmz2.[9]

Experimental Methodologies
Fabrication of Al-Si Contacts
A common method for forming Al-Si contacts is through physical vapor deposition (PVD), such

as sputtering, followed by an annealing step.

e Substrate Preparation: Silicon wafers are cleaned to remove any native oxide and
contaminants from the contact windows. This often involves a dip in a dilute hydrofluoric acid
(HF) solution.

e Deposition: An aluminum alloy containing approximately 1% silicon is deposited onto the
wafer using a technique like DC magnetron sputtering.[11]

o Patterning: A photolithography and etching process is used to define the contact areas.

e Annealing: The wafer is annealed in a forming gas (a mixture of nitrogen and hydrogen) at a
temperature typically between 400°C and 450°C for about 20-30 minutes.[1][2] This step
promotes the formation of a good ohmic contact at the Al-Si/Si interface.
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Fabrication of TiSi2 Contacts (Salicide Process)

Titanium silicide is often formed using a self-aligned silicide (salicide) process, which allows for
the simultaneous formation of silicide on the source, drain, and gate regions of a transistor.

Substrate Preparation: Similar to the Al-Si process, the silicon surfaces are cleaned, typically
with an HF dip, to remove the native oxide.

Titanium Deposition: A thin layer of titanium is deposited over the entire wafer, usually by
sputtering.

First Anneal (Formation of C49 Phase): The wafer undergoes a rapid thermal anneal (RTA)
at a temperature between 500°C and 700°C.[5] This causes the titanium to react with the
exposed silicon areas to form the high-resistivity C49-TiSi2 phase. The titanium does not
react with the silicon dioxide or silicon nitride surfaces.

Selective Etch: A wet chemical etch is used to selectively remove the unreacted titanium
from the oxide and nitride surfaces, leaving the TiSiz only in the desired contact areas.

Second Anneal (Phase Transformation to C54): A second RTA is performed at a higher
temperature, typically between 700°C and 900°C, to transform the C49 phase into the low-
resistivity C54 phase.[5]

Characterization Techniques

The performance of both Al-Si and TiSiz contacts is evaluated using a variety of electrical and
physical characterization techniques.

o Contact Resistivity: The transmission line model (TLM) is a widely used method to extract
the specific contact resistivity.

e Sheet Resistance: A four-point probe is the standard tool for measuring the sheet resistance
of the silicide or metal films.[12]

e Junction Leakage: The current-voltage (I-V) characteristics of p-n junction diodes with the
contacts are measured to determine the reverse bias leakage current.
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o Physical Characterization: Techniques such as Scanning Electron Microscopy (SEM),
Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are used to analyze
the morphology, interface quality, and crystalline phase of the contacts.

Logical Workflow for Contact Material Comparison

The following diagram illustrates a typical experimental workflow for comparing the
performance of different contact materials like aluminum silicide and titanium silicide.
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Caption: Experimental workflow for comparing Al-Si and TiSiz contacts.
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Conclusion

The choice between aluminum silicide and titanium silicide for electrical contacts depends on
the specific requirements of the semiconductor device.

« Titanium silicide (TiSi2) is generally the superior choice for high-performance applications
due to its excellent thermal stability and the ability to achieve very low contact resistivity. Its
robustness to higher processing temperatures makes it more compatible with modern,
complex fabrication flows.

e Aluminum silicide (Al-Si) can be a viable, lower-cost option for applications with less
stringent thermal budgets and where moderately low contact resistance is acceptable.
However, careful process control is necessary to mitigate the risk of junction spiking and
ensure reliable device operation.

For researchers and drug development professionals working with semiconductor-based
sensors and devices, understanding these material properties is crucial for designing robust
and reliable systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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